molecular formula C8H8ClN3O3 B11784427 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride

Cat. No.: B11784427
M. Wt: 229.62 g/mol
InChI Key: XNDGZFUMJWOFOX-UHFFFAOYSA-N
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Description

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is a complex organic compound that features both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-hydroxypyridine with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

Scientific Research Applications

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is unique due to its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8ClN3O3

Molecular Weight

229.62 g/mol

IUPAC Name

6-[5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl]pyridin-3-ol;hydrochloride

InChI

InChI=1S/C8H7N3O3.ClH/c12-4-7-10-8(11-14-7)6-2-1-5(13)3-9-6;/h1-3,12-13H,4H2;1H

InChI Key

XNDGZFUMJWOFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)C2=NOC(=N2)CO.Cl

Origin of Product

United States

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